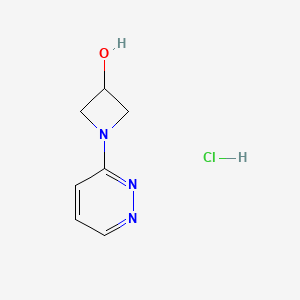

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride

Description

1-Pyridazin-3-ylazetidin-3-ol hydrochloride is a heterocyclic compound featuring a pyridazine ring fused to an azetidine moiety, with a hydroxyl group at the 3-position of the azetidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-pyridazin-3-ylazetidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-2-1-3-8-9-7;/h1-3,6,11H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMFQHQBVIDGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NN=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common method includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various pyridazinone derivatives, which exhibit diverse pharmacological activities .

Scientific Research Applications

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride is used in a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of new compounds with potential therapeutic benefits . In biology, it is used to study molecular interactions and biological processes. In industry, it is used in the development of agrochemicals and other functional materials .

Mechanism of Action

The mechanism of action of 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridazine ring is known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties contribute to its ability to interact with biological targets, leading to various pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s pyridazine-azetidine scaffold distinguishes it from related hydrochlorides. Key comparisons include:

Key Observations :

- The pyridazine ring in the target compound may confer stronger π-π stacking interactions compared to pyrimidine () or pyridine (), influencing binding affinity in biological systems.

Biological Activity

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a pyridazine ring fused to an azetidine structure. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Aromatase Inhibition : The compound inhibits the aromatase enzyme, which plays a crucial role in estrogen biosynthesis. This inhibition can lead to reduced estrogen levels, impacting conditions such as hormone-dependent cancers.

- Receptor Modulation : It may interact with receptor tyrosine kinases (RTKs), which are involved in cell growth and differentiation. This interaction could potentially inhibit pathways that lead to cell proliferation .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations indicate that it may possess antibacterial and antifungal activities, although further research is required to confirm these effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Potential antibacterial and antifungal effects | |

| Enzyme Inhibition | Inhibition of aromatase enzyme |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development as an anticancer therapeutic agent .

Case Study: Mechanism Elucidation

Another investigation focused on elucidating the mechanism by which the compound exerts its effects. It was found that the compound binds to the active site of the aromatase enzyme, leading to competitive inhibition. This finding supports its application in treating estrogen-sensitive tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.